Chlozolinate
Overview
Description
Chlozolinate, also known as dithis compound, is a dicarboximide fungicide that was primarily used as a foliar spray to control fungal diseases such as Botrytis, Sclerotinia, and Monilia species. It is characterized by its low aqueous solubility and moderate toxicity to biodiversity. This compound is not considered volatile and is not persistent in soil systems, making it less likely to leach into groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlozolinate is synthesized through a multi-step chemical process. The key steps involve the formation of an oxazolidine ring and the introduction of dichlorophenyl and carboxylate groups. The reaction typically starts with the condensation of ethyl oxalyl chloride with 3,5-dichloroaniline to form an intermediate, which is then cyclized to produce the oxazolidine ring. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Chlozolinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various degradation products.
Photodegradation: Exposure to sunlight (λ ≥ 290 nm) results in significant photolysis of this compound, transforming it into different photoproducts.
Hydrolysis: In aqueous environments, this compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Photodegradation: Simulated sunlight or UV light is used to induce photolysis.
Hydrolysis: Acidic or basic solutions are used to study the hydrolysis of this compound.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Photodegradation: Multiple photoproducts, which may include simpler organic compounds.
Hydrolysis: Hydrolyzed products such as carboxylic acids and amines.
Scientific Research Applications
Chlozolinate has been extensively studied for its fungicidal properties. It has been used in:
Agriculture: As a foliar spray to control fungal diseases in crops such as grapes, pome fruits, stone fruits, strawberries, and ornamentals.
Environmental Studies: Research on the environmental fate and degradation of this compound in soil and water systems.
Analytical Chemistry: Development of analytical methods for detecting this compound residues in various matrices, including food and water.
Mechanism of Action
Chlozolinate exerts its fungicidal effects by inhibiting the growth and development of fungal pathogens. It disrupts the cell membrane integrity and interferes with essential metabolic processes within the fungal cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins in fungi .
Comparison with Similar Compounds
Chlozolinate belongs to the oxazole fungicide group, which includes compounds such as:
- Hymexazol
- Drazoxolon
- Vinclozolin
- Oxadixyl
- Famoxadone
Comparison:
- Hymexazol: Similar to this compound, hymexazol is used as a fungicide but has a different mode of action, primarily affecting the synthesis of nucleic acids.
- Vinclozolin: Another dicarboximide fungicide, vinclozolin is used to control similar fungal diseases but has a higher risk of developing resistance.
- Oxadixyl: This fungicide is used for systemic control of downy mildew and has a different chemical structure compared to this compound.
- Famoxadone: A newer fungicide with a broader spectrum of activity and a different mode of action, targeting mitochondrial respiration in fungi .
This compound’s uniqueness lies in its specific activity against certain fungal pathogens and its relatively low environmental persistence compared to some of its counterparts.
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUYEXXAGBDLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058197 | |
Record name | Chlozolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84332-86-5, 72391-46-9 | |
Record name | Chlozolinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlozolinate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlozolinate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlozolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOZOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.